5alpha-Androstane-2beta-fluoro-17beta-ol-3-one acetate
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Overview
Description
5alpha-Androstane-2beta-fluoro-17beta-ol-3-one acetate is a steroid ester and a 3-oxo-5alpha-steroid.
Scientific Research Applications
Prostate Imaging Agent Research
A study by Castonguay et al. (1978) explored the use of substituted 5alpha-androstan-17beta-ols, closely related to 5alpha-Androstane-2beta-fluoro-17beta-ol-3-one acetate, for developing a prostate imaging agent. These compounds showed potential in binding to androgen receptors, which could be significant in prostate cancer diagnostics (Castonguay et al., 1978).
Steroidal Compound Synthesis
Jennings and Bengtson (1978) conducted a study on the reaction of 4beta,5-epoxy-5beta-androstan-3-ones with hydrogen fluoride, leading to the production of 5alpha-fluoro-4alpha-ol derivatives. This research is relevant to the synthesis of complex steroidal structures, including those similar to this compound (Jennings & Bengtson, 1978).
Neurosteroid Analogs and Their Effects
A study by Runyon et al. (2009) examined 17beta-nitro-5alpha-androstan-3alpha-ol and its derivatives as neurosteroid analogs. These compounds, which are structurally similar to this compound, showed significant anticonvulsant and anxiolytic activities, suggesting their potential therapeutic applications in neurological disorders (Runyon et al., 2009).
Androgen Receptor Protein Binding Properties
Skinner et al. (1977) investigated the binding properties of 2-selena-A-nor-5alpha-androstan-17beta-ol, a compound closely related to this compound, with androgen receptors. Their findings could have implications for understanding the molecular interactions and potential applications of similar steroidal compounds in therapeutic contexts (Skinner et al., 1977).
Synthesis of Novel 9alpha-Fluorosteroids
Reyes-Moreno et al. (2009) synthesized various 9alpha-fluorosteroids, including compounds structurally related to this compound. Their research focused on the anabolic and androgenic evaluation of these steroids, contributing to the broader understanding of steroidal drug development (Reyes-Moreno et al., 2009).
Properties
CAS No. |
1648-62-0 |
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Molecular Formula |
C21H31FO3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[(2S,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H31FO3/c1-12(23)25-19-7-6-15-14-5-4-13-10-18(24)17(22)11-21(13,3)16(14)8-9-20(15,19)2/h13-17,19H,4-11H2,1-3H3/t13-,14-,15-,16-,17-,19-,20-,21-/m0/s1 |
InChI Key |
WACIVNIHJKQSFP-NSFMUAGPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H](C(=O)C4)F)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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